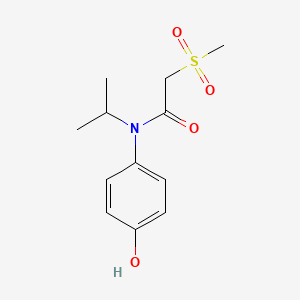![molecular formula C8H14O5 B14506322 (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid CAS No. 63934-43-0](/img/structure/B14506322.png)
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its furan ring system fused with a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and bicyclic structures such as:
- Furan-2-carboxylic acid
- Tetrahydrofuran-2-carboxylic acid
- 2,3-Dihydrofuran
Uniqueness
What sets (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid apart is its specific stereochemistry and the presence of both furan and tetrahydrofuran rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63934-43-0 |
|---|---|
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid |
InChI |
InChI=1S/C6H10O3.C2H4O2/c7-6-2-4-8-5(6)1-3-9-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI-Schlüssel |
PKQADOCNGUGNRC-GEMLJDPKSA-N |
Isomerische SMILES |
CC(=O)O.C1CO[C@@]2([C@H]1OCC2)O |
Kanonische SMILES |
CC(=O)O.C1COC2(C1OCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
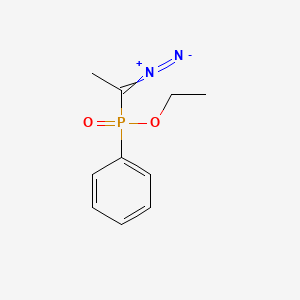
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
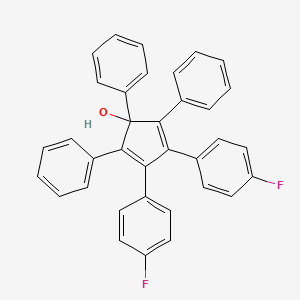
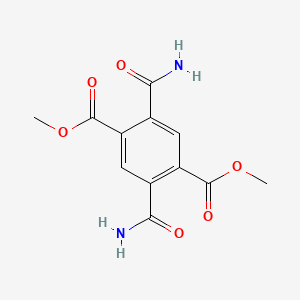
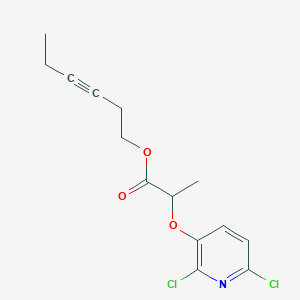
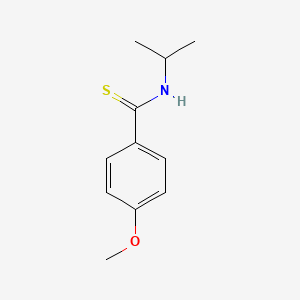
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

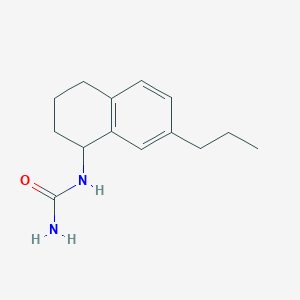

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

